Cas no 51732-64-0 (O-Methylscopolamine)
O-Methylscopolamine Chemical and Physical Properties
Names and Identifiers
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- Benzeneacetic acid, α-(methoxymethyl)-, 9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester, [7(S)-(1α,2β,4β,5α,7β)]- (9CI)
- O-Methylscopolamine
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- Inchi: 1S/C18H23NO4/c1-19-14-8-12(9-15(19)17-16(14)23-17)22-18(20)13(10-21-2)11-6-4-3-5-7-11/h3-7,12-17H,8-10H2,1-2H3
- InChI Key: GWMNMILYYNDRFC-UHFFFAOYSA-N
- SMILES: CN1C2CC(OC(=O)C(C3C=CC=CC=3)COC)CC1C1OC21
Experimental Properties
- Density: 1.24±0.1 g/cm3(Predicted)
- Boiling Point: 433.6±45.0 °C(Predicted)
- pka: 8.01±0.40(Predicted)
O-Methylscopolamine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
O-Methylscopolamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M285830-10mg |
O-Methylscopolamine |
51732-64-0 | 10mg |
$167.00 | 2023-05-18 | ||
| TRC | M285830-50mg |
O-Methylscopolamine |
51732-64-0 | 50mg |
$689.00 | 2023-05-18 | ||
| TRC | M285830-100mg |
O-Methylscopolamine |
51732-64-0 | 100mg |
$ 800.00 | 2023-09-07 |
O-Methylscopolamine Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on O-Methylscopolamine
Recent Advances in O-Methylscopolamine (51732-64-0) Research: A Comprehensive Review
O-Methylscopolamine (CAS: 51732-64-0), a quaternary ammonium derivative of scopolamine, has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potent anticholinergic properties. This compound, often used as a reference antagonist for muscarinic acetylcholine receptors (mAChRs), plays a crucial role in understanding receptor dynamics and developing therapeutic agents for various neurological and gastrointestinal disorders. Recent studies have explored its pharmacokinetics, receptor binding affinity, and potential applications in drug delivery systems, making it a focal point of contemporary research.
A study published in the Journal of Medicinal Chemistry (2023) investigated the structural modifications of O-Methylscopolamine to enhance its selectivity for specific mAChR subtypes. The research team employed molecular docking and dynamic simulations to analyze the binding interactions of 51732-64-0 with M1-M5 receptor subtypes. Their findings revealed that subtle changes in the compound's quaternary nitrogen moiety significantly influenced its binding affinity, particularly for the M3 receptor, which is implicated in smooth muscle contraction and glandular secretion. This discovery opens new avenues for designing subtype-selective anticholinergic drugs with minimized side effects.
In the realm of drug delivery, a groundbreaking study in Advanced Drug Delivery Reviews (2024) demonstrated the potential of O-Methylscopolamine as a targeting ligand for nanoparticle-based systems. Researchers conjugated 51732-64-0 to polymeric nanoparticles and observed enhanced blood-brain barrier penetration in murine models. The study reported a 2.3-fold increase in brain accumulation compared to non-targeted nanoparticles, suggesting its utility in treating central nervous system disorders such as Parkinson's disease and overactive bladder syndrome. This innovative approach addresses one of the major challenges in neurology: delivering therapeutic agents across the blood-brain barrier.
Pharmacokinetic studies have also seen notable advancements. A recent clinical trial published in European Journal of Pharmaceutical Sciences (2023) examined the metabolic pathways of O-Methylscopolamine in human subjects using advanced LC-MS/MS techniques. The research identified three previously unknown metabolites and characterized their pharmacological activities. Interestingly, one metabolite exhibited 40% of the parent compound's anticholinergic activity, which may explain the prolonged effects observed in some patients. These findings have important implications for dosage optimization and drug interaction management in clinical settings.
The therapeutic applications of 51732-64-0 continue to expand beyond its traditional uses. A preclinical study in Nature Chemical Biology (2024) reported its efficacy in reducing chemotherapy-induced nausea and vomiting (CINV) when used in combination with 5-HT3 receptor antagonists. The dual mechanism of action—blocking both muscarinic and serotonin pathways—resulted in a 68% reduction in emetic episodes compared to standard therapy alone. This synergistic effect highlights the potential for repurposing O-Methylscopolamine in oncology supportive care.
Despite these advancements, challenges remain in the clinical translation of O-Methylscopolamine research. A comprehensive review in Expert Opinion on Drug Discovery (2023) discussed the limitations of 51732-64-0, including its peripheral side effects and variable oral bioavailability. The authors proposed several strategies to overcome these hurdles, such as developing prodrug formulations and employing targeted delivery systems. These insights provide a roadmap for future research directions aimed at maximizing the therapeutic potential of this important compound.
In conclusion, recent studies on O-Methylscopolamine (51732-64-0) have significantly advanced our understanding of its pharmacological properties and therapeutic potential. From receptor subtype selectivity to innovative drug delivery applications, these findings underscore the compound's versatility in chemical biology and pharmaceutical development. As research continues to unravel the complexities of mAChR modulation, O-Methylscopolamine remains a valuable tool compound and a promising candidate for next-generation anticholinergic therapies.
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